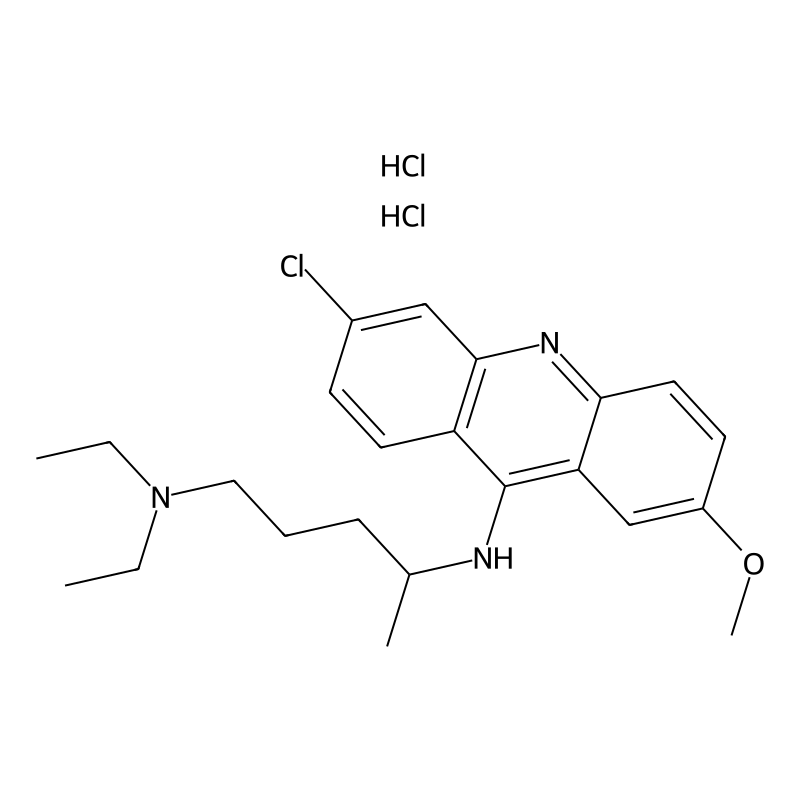

Quinacrine Dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Quinacrine dihydrochloride (CAS 69-05-6) is a synthetic acridine derivative utilized in biochemical research as a lysosomotropic agent, autophagy inhibitor, and non-specific phospholipase A2 (PLA2) inhibitor. Supplied as a highly water-soluble dihydrochloride salt, it features intrinsic fluorescence (Ex/Em ~436/525 nm) and intercalates into nucleic acids. In cellular models, it rapidly accumulates in acidic organelles, serving as a quantifiable benchmark compound for studying lysosomal membrane permeabilization (LMP) and chemosensitization. Its dual utility as a pharmacological modulator and a direct fluorescent tracer streamlines integrated in vitro imaging and functional assays , [1].

Research Fit

Synthetic 9-aminoacridine scaffold distinct from 4-aminoquinolines

Antimalarial resistance, prion, lupus, and cancer cell-model studies

Dihydrochloride salt for aqueous solubility and in vitro dosing

Procuring generic antimalarial analogs or alternative forms of quinacrine often compromises assay reproducibility and workflow efficiency. Substituting quinacrine dihydrochloride with its free base form drastically reduces aqueous solubility, forcing the use of organic solvents like DMSO that introduce confounding cytotoxicity in cell culture models . Furthermore, attempting to substitute quinacrine with chloroquine (CQ)—a structurally related autophagy inhibitor—fails to replicate quinacrine's specific mechanistic profile. Chloroquine lacks quinacrine's intrinsic fluorescence for direct intracellular tracking and fails to trigger the specific cathepsin-L (CTSL) upregulation required for targeted lysosomal membrane permeabilization models [1]. For assays demanding high aqueous processability, direct visual tracking, and targeted autophagic blockade, quinacrine dihydrochloride is the required material.

Substitution Risk

Acridine scaffold may shift target profile and DNA intercalation properties relative to 4-aminoquinolines.

Reported inhibition of pSTING, TNF-α, and IFN-γ is not shared with hydroxychloroquine, limiting mechanistic substitution.

Chloroquine-resistant P. falciparum activity profile differs; sensitivity patterns may not transfer across antimalarials.

Dihydrochloride Salt Enhances Aqueous Solubility for Solvent-Free Formulations

The selection of the dihydrochloride salt form of quinacrine is critical for ensuring compatibility with aqueous biological systems. Quinacrine dihydrochloride achieves a water solubility of approximately 33 to 50 mg/mL, whereas the quinacrine free base is virtually insoluble in water. This quantitative difference allows the dihydrochloride form to be directly dissolved in physiological buffers and cell culture media, bypassing the need for DMSO or other organic solvents that can skew cell viability data .

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 33 - 50 mg/mL (Quinacrine Dihydrochloride) |

| Comparator Or Baseline | < 1 mg/mL (Quinacrine Free Base) |

| Quantified Difference | >30-fold increase in aqueous solubility |

| Conditions | Standard aqueous dissolution at room temperature to 37°C |

Enables the preparation of high-concentration stock solutions in physiological buffers, eliminating solvent-induced cytotoxicity in sensitive in vitro assays.

Superior Autophagy Inhibition Potency vs. Chloroquine

In comparative studies of lysosomotropic agents, quinacrine demonstrates higher potency in inhibiting autophagy than the standard benchmark, chloroquine. In tandem fluorescent LC3 (tfLC3) reporter assays used to monitor autophagic flux, quinacrine induces a more pronounced accumulation of RFP-LC3-positive puncta at equivalent or lower micromolar concentrations compared to chloroquine. This translates to lower required working concentrations (often in the 1-5 µM range) to achieve chemosensitization in drug-resistant cancer models, reducing off-target effects associated with high-dose lysosomal alkalinization [1].

| Evidence Dimension | Autophagic flux inhibition potency |

| Target Compound Data | High potency (active at 1-5 µM) |

| Comparator Or Baseline | Chloroquine (requires higher concentrations for equivalent blockade) |

| Quantified Difference | Greater accumulation of autophagosomes at matched low-micromolar doses |

| Conditions | In vitro tfLC3 reporter assays in human cancer cell lines |

Allows researchers to achieve complete autophagic blockade at lower doses, minimizing confounding off-target toxicity during chemosensitization studies.

Specific Activation of Cathepsin-L Mediated Permeabilization

While both quinacrine and chloroquine accumulate in lysosomes, quinacrine triggers a distinct apoptotic cascade that is absent in chloroquine-treated cells. Specifically, quinacrine significantly upregulates cathepsin-L (CTSL) activity, promoting lysosomal membrane permeabilization (LMP) and the subsequent release of active CTSL into the cytosol to drive mitochondrial outer membrane permeabilization (MOMP). In direct comparative pharmacological studies, this CTSL activation is specific to quinacrine and is not observed with the anti-malarial autophagy-inhibitor chloroquine [1].

| Evidence Dimension | Cathepsin-L (CTSL) Upregulation and LMP Induction |

| Target Compound Data | Significant CTSL activation and cytosolic release |

| Comparator Or Baseline | Chloroquine (No significant CTSL activation observed) |

| Quantified Difference | Binary mechanistic divergence in LMP-driven apoptotic signaling |

| Conditions | Cancer cell models assessed via Magic Red CTSL activity assay |

Essential for procurement when the research objective is to specifically study or exploit LMP and CTSL-driven apoptotic pathways rather than mere lysosomal alkalinization.

Intrinsic Fluorescence Streamlines Intracellular Imaging Workflows

Quinacrine dihydrochloride possesses strong intrinsic fluorescence with excitation/emission maxima at approximately 436 nm and 525 nm, respectively. This photophysical property allows it to serve simultaneously as a pharmacological agent and a direct visual tracer for acidic organelles. In contrast, utilizing non-fluorescent analogs like chloroquine requires the procurement and co-incubation of secondary lysosomal dyes (e.g., LysoTracker) or the use of transgenic fluorescent reporter cell lines to confirm compound localization and organelle swelling .

| Evidence Dimension | Intrinsic Fluorescent Tracking |

| Target Compound Data | Direct visualization (Ex/Em ~436/525 nm) |

| Comparator Or Baseline | Chloroquine (Requires secondary fluorescent probes) |

| Quantified Difference | Elimination of secondary staining steps in localization assays |

| Conditions | Live-cell fluorescence microscopy of acidic organelles |

Reduces assay complexity, reagent costs, and workflow time by combining the inhibitor and the localization probe into a single molecule.

In Vitro Chemosensitization and Autophagy Blockade Assays

Due to its potent inhibition of autophagic flux at low micromolar concentrations, quinacrine dihydrochloride is selected for sensitizing drug-resistant cancer cell lines to standard chemotherapeutics, requiring lower working concentrations than chloroquine [1].

Lysosomal Membrane Permeabilization (LMP) Modeling

Because it specifically upregulates cathepsin-L and drives LMP-mediated apoptosis, this compound is the required reagent for researchers mapping lysosomal cell death pathways where standard lysosomotropic agents fail to trigger CTSL release [2].

Direct Fluorescence Imaging of Acidic Organelles

Leveraging its intrinsic fluorescence (Ex/Em 436/525 nm), quinacrine dihydrochloride is utilized for live-cell imaging workflows tracking dense granule functionality in platelets or ATP vesicles in stem cells, eliminating the need for secondary fluorescent dyes .

Aqueous-Phase High-Throughput Screening

The high water solubility of the dihydrochloride salt (up to 50 mg/mL) ensures compatibility with automated, solvent-free high-throughput screening libraries, preventing compound precipitation and DMSO-induced artifacts .

Application Fit Matrix

References

- [1] Goodall, M. et al. 'Development of potent autophagy inhibitors that sensitize oncogenic BRAF V600E mutant melanoma tumor cells to vemurafenib.' Autophagy, 2014.

- [2] Khurana, A. et al. 'Quinacrine-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death.' Cancers (MDPI), 2021.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

THERAP CAT: Anthelmintic (Cestodes); antimalarial.

THERAP CAT (VET): Antiprotozoal, teniacide.

MEDICATION (VET): Protozoacide, anthelmintic. /Used/...with varying results against flukes & poor results in coccidiosis of cattle; good results against moniezia expansa & m benedini in sheep, & trichomoniasis in chickens, ducks, & geese; effective against "ich" parasite in fish tank...in exptl histoplasmosis... /Quinacrine hydrochloride/

For more Therapeutic Uses (Complete) data for QUINACRINE (11 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Exact mechanism of antiparasitic action unknown; however, quinacrine binds to deoxyribonucleic acid (DNA) by intercalation between adjacent base pairs, inhibiting transcription ... It also inhibits succinate oxidation and interferes with electron transport. In addition, it binds to nucleoproteins, which can suppress the lupus erythematous (LE) cell factor, and acts as a strong inhibitor of cholinesterase.

Although the exact mechanism of anthelmintic activity of quinacrine has not been fully elucidated, the drug appears to be readily intercalated into DNA. Quinacrine does not kill susceptible cestodes, but causes the scolex of the cestode to be dislodged from the intestinal wall, thereby allowing the worm to be expelled from the GI tract by purging.

Although the exact mechanism of antimalarial activity of quinacrine has not been established, most authorities believe the drug acts by combining with nucleic acid in plasmodia; however, some investigators believe the drug acts by inhibiting digestion of hemoglobin by the plasmodia. Quinacrine also has been shown to inhibit incorporation of phosphate into the DNA and RNA of plasmodium species in animals and in vitro in parasitized whole blood.The selective toxicity of quinacrine for plasmodia results from exposure of plasmodia to high concentrations of the drug attained in parasitized erythrocytes.

... Quinacrine ... /is a/ oxidizing agent and can cause methemoglobinemia or hemolytic anemia (especially in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency).

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Rapidly absorbed from the gastrointestinal tract following oral administration. Also rapidly absorbed after intrapleural administration.

Widely distributed; concentrates in the liver, spleen, lungs, and adrenal glands. Concentration in the liver may be 20,000 times that in the plasma. Also deposited in skin, fingernails, and hair. Cerebrospinal fluid (CSF) concentration are 1 to 5% of corresponding plasma level. Lowest concentrations are found in the brain, heart, skeletal muscles, and breast milk.

Less than 11% eliminated in the urine daily; acidification of urine increases urinary excretion of quinacrine by up to 14%; excreted slowly, significant amounts being excreted in the urine for 2 months or more after discontinuation of quinacrine. Small amounts also excreted in bile, sweat, and saliva.

Quinacrine crosses the placenta and concentrations of drugs in fetal tissue are similar to maternal concentrations.

A small amount of quinacrine is excreted in breast milk.

Metabolism Metabolites

Mepacrine yields 6-chloro-9-(4-ethylamino-1-methylbutyl amino)-2-methoxyacridine in rabbits

Associated Chemicals

Quinacrine methanesulfonate; 316-05-2

Wikipedia

Drug Warnings

Quinacrine crosses the placenta and reaches the fetal circulation. There is one case of possible renal agenesis and hydrocephalus in an infant, although normal pregnancies have been reported after quinacrine ingestion during the first 4 weeks of gestation. If possible, quinacrine treatment for giardiasis in asymptomatic pregnant women should be postponed until after delivery.

Quinacrine may cause vomiting in children due to its bitter taste. The tablets may be crushed and mixed with jam, honey, or chocolate syrup or put in empty gelatin capsules to mask the taste. Children also tolerate quinacrine less well than do adults.

Adverse effects of quinacrine in dosages used for the treatment of malaria include mild transient headache, dizziness, and GI disorders such as diarrhea, anorexia, nausea, abdominal cramps, and rarely, vomiting. Transient psychoses lasting 2 to 4 weeks have been reported in some patients receiving quinacrine.

For more Drug Warnings (Complete) data for QUINACRINE (18 total), please visit the HSDB record page.

Biological Half Life

Methods of Manufacturing

Prepared by treating quinacrine base with methanesulfonic acid in alcoholic solution and precipitation methanesulfonate with ether. /Methanesulfonate/

2,4-Dichlorobenzoyl chloride + p-anisidine + 4-amino-1-diethylaminopentane (Friedel-Crafts acylation/amine formation/reductive amination)

General Manufacturing Information

Analytic Laboratory Methods

Method: AOAC 970.83; Procedure: fluorometric method; Analyte: quinacrine hydrochloride; Matrix: drugs; Detection Limit: not provided. /Quinacrine hydrochloride/

Method: AOAC 944.15; Procedure: volumetric method; Analyte: quinacrine hydrochloride; Matrix: drugs; Detection Limit: not provided. /Quinacrine hydrochloride/

Analyte: quinacrine; matrix: pharmaceutical preparation (solution); procedure: reversed-phase high-performance liquid chromatography with ultraviolet detection at 210 nm

Analyte: quinacrine; matrix: pharmaceutical preparation (solution); procedure: high-performance liquid chromatography with ultraviolet detection at 282 nm

Clinical Laboratory Methods

Storage Conditions

Interactions

Concurrent use /of primaquine/ with quinacrine may inhibit the metabolism of primaquine or may displace if from tissue-binding sites, thereby increasing serum concentrations and potential toxicity of primaquine.

Aldehyde dehydrogenase may be inhibited by quinacrine, resulting in acummulation of acetaldehyde after alcohol ingestion and possibly "disulfram-like" reaction...

Stability Shelf Life

Explore Compound Types